7-Bromobenzofuran
Overview
Description
7-Bromobenzofuran is a chemical compound with the molecular formula C8H5BrO. It is a halogenated derivative of benzofuran and has been studied for its potential applications in scientific research.
Scientific Research Applications
7-Bromobenzofuran has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism Of Action
The mechanism of action of 7-Bromobenzofuran involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Inhibition of this pathway can lead to a decrease in inflammation and cell death.
Biochemical And Physiological Effects
Studies have shown that 7-Bromobenzofuran has antioxidant properties and can protect cells from oxidative stress. It has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, 7-Bromobenzofuran has been shown to have neuroprotective effects, protecting neurons from damage and death.
Advantages And Limitations For Lab Experiments
The advantages of using 7-Bromobenzofuran in lab experiments include its ability to inhibit the NF-κB signaling pathway, its anti-inflammatory and antioxidant properties, and its potential neuroprotective effects. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 7-Bromobenzofuran. One direction is to further investigate its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Another direction is to study its potential toxicity and side effects, as well as its mechanism of action in more detail. Additionally, further research is needed to optimize the synthesis method and develop new derivatives of 7-Bromobenzofuran with improved properties.
Conclusion:
In conclusion, 7-Bromobenzofuran is a chemical compound with potential applications in scientific research. Its ability to inhibit the NF-κB signaling pathway, its anti-inflammatory and antioxidant properties, and its potential neuroprotective effects make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 7-Bromobenzofuran involves the bromination of benzofuran using bromine in the presence of a catalyst such as aluminum chloride. The reaction takes place at a temperature of around 60-80°C and yields 7-Bromobenzofuran as the major product.
properties
IUPAC Name |
7-bromo-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZPQJITKRSVQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90908829 | |
Record name | 7-Bromo-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90908829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromobenzofuran | |
CAS RN |
104155-12-6, 133720-60-2 | |
Record name | Benzofuran, bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Bromo-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90908829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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